molecular formula C15H11N5O2S2 B2723879 N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034529-83-2

N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2723879
CAS No.: 2034529-83-2
M. Wt: 357.41
InChI Key: XBOJDZRUGLJRMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4(3H)-one core linked via an ethyl group to a benzo[c][1,2,5]thiadiazole-5-carboxamide moiety. The thienopyrimidinone scaffold is a privileged structure in medicinal chemistry, known for its kinase inhibitory and anticancer properties . This compound’s synthesis likely involves coupling a thienopyrimidinone ethylamine intermediate with benzo[c][1,2,5]thiadiazole-5-carboxylic acid using standard amide bond-forming reagents (e.g., EDC/HOBt) .

Properties

IUPAC Name

N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5O2S2/c21-14(9-1-2-10-12(7-9)19-24-18-10)16-4-5-20-8-17-11-3-6-23-13(11)15(20)22/h1-3,6-8H,4-5H2,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBOJDZRUGLJRMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C=C1C(=O)NCCN3C=NC4=C(C3=O)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Structural Overview

The compound contains a thieno-pyrimidine core fused with a benzo[c][1,2,5]thiadiazole moiety. The presence of the oxo group at position 4 of the thieno-pyrimidine ring is critical for its biological activity. The molecular formula is C17H16N4O2SC_{17}H_{16}N_4O_2S with a molecular weight of approximately 344.40 g/mol.

Biological Activity

Antimicrobial Activity : Preliminary studies suggest that compounds similar to this compound exhibit significant antimicrobial properties. The thieno-pyrimidine structure is associated with various pharmacological effects including antibacterial and antifungal activities. For instance, derivatives of thienopyrimidine have been shown to inhibit the growth of pathogenic bacteria and fungi.

Anticancer Potential : Research indicates that the compound may possess anticancer properties. The thieno-pyrimidine derivatives have been linked to the inhibition of cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that related compounds effectively inhibited the growth of several cancer cell lines, suggesting a promising avenue for further exploration.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • Condensation Reactions : Reacting appropriate thieno-pyrimidine derivatives with benzo[c][1,2,5]thiadiazole-5-carboxylic acid under acidic conditions.
  • Cyclization Techniques : Utilizing cyclization reactions involving thiadiazole and pyrimidine precursors to form the desired structure.
  • Functional Group Modifications : Employing strategies such as acylation or alkylation to introduce specific functional groups that enhance biological activity.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

  • Substituent Effects : The introduction of electron-withdrawing or electron-donating groups on the aromatic rings can significantly influence the compound's potency.
  • Ring Fusion : The fusion of the thieno and pyrimidine rings contributes to increased stability and bioactivity compared to non-fused analogs.
CompoundStructural FeaturesBiological Activity
Thienopyrimidine DerivativesFused thieno-pyrimidine coreAntimicrobial, Anticancer
Benzothiadiazole CompoundsBenzo[c][1,2,5]thiadiazole moietyAnticancer

Case Studies

Several studies have highlighted the biological efficacy of compounds related to this compound:

  • Antibacterial Activity Study : A study evaluated the antibacterial effects of thienopyrimidine derivatives against Staphylococcus aureus and Escherichia coli, revealing significant inhibition at low concentrations (IC50 values < 10 µM).
  • Anticancer Evaluation : In vitro assays conducted on human cancer cell lines demonstrated that a related compound induced apoptosis at concentrations as low as 5 µM by activating caspase pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thienopyrimidinone Derivatives with Anticancer Activity

  • Compound 8 (N-(2-(2,3-dimethoxyphenyl)-4-oxothiazolidin-3-yl)-2-(4-oxo-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide): Structure: Thieno[2,3-d]pyrimidinone core with a thiophene substituent and a thiazolidinone-linked 2,3-dimethoxyphenyl group.
  • Compound 7b (2-(4-methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide derivative): Structure: Thiazole carboxamide with a phenylhydrazinecarbothioamide side chain. Activity: IC₅₀ = 1.61 ± 1.92 μg/mL against HepG-2 hepatocellular carcinoma cells . Key Difference: The target compound’s thienopyrimidinone core may confer distinct pharmacokinetic properties compared to the thiazole scaffold.

Anti-inflammatory Thienopyrimidinones

  • Compound 1 (N-[2-[(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)thio]-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)yl]methanesulfonamide): Structure: Benzothieno[3,2-d]pyrimidinone with a methanesulfonamide substituent. Activity: Inhibited COX-2 and iNOS expression in inflamed cells . Key Difference: The benzo[c][1,2,5]thiadiazole group in the target compound may shift activity from anti-inflammatory to kinase inhibition due to differences in electronic properties.

Kinase-Targeting Thienopyrimidines

  • c-Met Inhibitors (e.g., Zhao et al., 2011): Structure: Thieno[2,3-d]pyrimidine derivatives with substituted phenyl or furo groups. Activity: IC₅₀ values in nanomolar ranges against c-Met kinase, a target in cancer therapy . Key Difference: The benzo[c][1,2,5]thiadiazole carboxamide in the target compound may enhance solubility or binding affinity compared to phenyl substituents.

Structural and Activity Data Table

Compound Name / ID Core Structure Substituents / Side Chains Biological Activity Reference
Target Compound Thieno[3,2-d]pyrimidin-4-one Benzo[c][1,2,5]thiadiazole-5-carboxamide Kinase inhibition (hypothesized) N/A
Compound 8 Thieno[2,3-d]pyrimidin-4-one Thiophene-thiazolidinone-2,3-dimethoxyphenyl Anti-breast cancer
Compound 7b Thiazole Phenylhydrazinecarbothioamide IC₅₀ = 1.61 μg/mL (HepG-2)
Compound 1 Benzothieno[3,2-d]pyrimidinone Methanesulfonamide COX-2 inhibition
Zhao et al. c-Met Inhibitor Thieno[2,3-d]pyrimidine Substituted phenyl/furo groups c-Met kinase inhibition (nanomolar)

Key Research Findings and Implications

Structural Advantages : The benzo[c][1,2,5]thiadiazole group in the target compound likely enhances electron-deficient aromatic interactions, improving binding to kinase ATP pockets compared to simpler thiophene or phenyl substituents .

Synthetic Feasibility: The compound can be synthesized using established methods for thienopyrimidinone amidation, as demonstrated in analogous hydrazide and carboxamide syntheses .

Activity Prediction : Based on structural analogs, the target compound may exhibit potent kinase inhibitory activity (e.g., against c-Met or FMS-related tyrosine kinases) but requires empirical validation .

Q & A

Q. What experimental designs validate the thermal stability of this compound for long-term storage?

  • Protocol :
  • Thermogravimetric analysis (TGA) : Heat from 25°C to 300°C at 10°C/min under N2 to detect decomposition .
  • Accelerated stability studies : Store at 40°C/75% RH for 6 months; monitor via HPLC for degradation products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.